molecular formula C21H24N2O2S B5166380 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B5166380
M. Wt: 368.5 g/mol
InChI Key: YZKKFYGNBUCYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a compound that features a unique structure combining an adamantane moiety with a thiazole ring and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the adamantane moiety via a Friedel-Crafts alkylation. The final step involves the coupling of the thiazole-adamantane intermediate with 4-methoxybenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the development of greener solvents and catalysts to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzamide derivatives.

    Reduction: Formation of 4-methoxybenzylamine derivatives.

    Substitution: Formation of halogenated adamantane derivatives.

Scientific Research Applications

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent due to the bioactivity of the thiazole ring.

    Medicine: Explored for its potential use in drug development, particularly for its stability and ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to the rigidity and stability of the adamantane core.

Mechanism of Action

The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides stability and enhances lipophilicity, allowing the compound to effectively penetrate cell membranes. The thiazole ring can interact with biological targets through hydrogen bonding and π-π interactions, while the benzamide group can form additional hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug featuring an adamantane core.

    Rimantadine: A derivative of amantadine with similar antiviral properties.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.

Uniqueness

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is unique due to the combination of the adamantane core with a thiazole ring and a methoxybenzamide group. This unique structure provides a balance of stability, lipophilicity, and biological activity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-25-17-4-2-16(3-5-17)19(24)23-20-22-18(12-26-20)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,12-15H,6-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKKFYGNBUCYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.